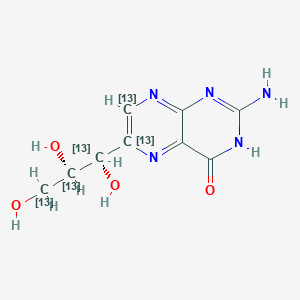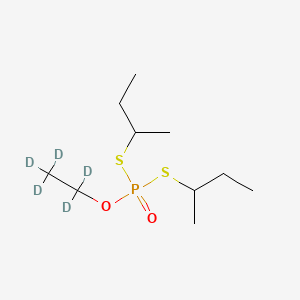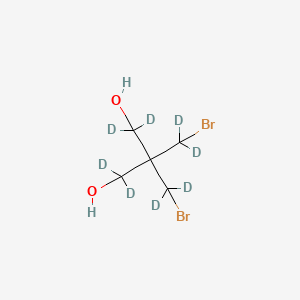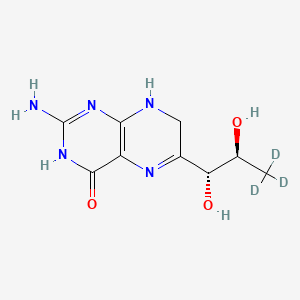![molecular formula C12H11N7 B565149 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215853-86-3](/img/structure/B565149.png)
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3” is a specialty product used for proteomics research . It is also known as a novel labelled analog of the food mutagen and carcinogen 7,8-DiMeIQx .
Molecular Structure Analysis
The molecular formula of “2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3” is C12H8D3N7 . The molecular weight is 256.28 .Aplicaciones Científicas De Investigación
Proteomics Research
“2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification and quantification of proteins in complex mixtures.
Mutagenic Studies
This compound is an analog of 7,8-DiMelQz, a known carcinogen and food mutagen . It can be used in mutagenic studies to understand the mechanisms of mutation and the effects of mutagens on living organisms.
Carcinogenic Research
As an analog of a known carcinogen, this compound can be used in carcinogenic research . Researchers can use it to study the development of cancer and the mechanisms by which carcinogens cause cells to become cancerous.
Food Safety Testing
Given its relation to 7,8-DiMelQz, a food mutagen, this compound can be used in food safety testing . It can help detect the presence of harmful mutagens in food products.
Cell Metabolism Studies
The compound is a commonly used cell metabolism activity testing reagent . It can be used to measure the reduction of cytochrome C to assess cell viability and activity, which has broad applications in in vitro cell culture and pharmacological research.
DNA Repair Test
This compound is active in the DNA repair test in liver cells . It can be used to study the mechanisms of DNA repair and the effects of mutagens and carcinogens on DNA repair processes.
Safety And Hazards
Propiedades
IUPAC Name |
2-azido-7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDGZXLRDRKKGV-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2)C)C)N=C1N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)





![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)




![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)
